2-chloro-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide
Overview
Description
This compound is an acetamide derivative, which means it contains the functional group -C(=O)NH2. It also has a fluorophenyl group attached to it, which is a phenyl ring (a variant of benzene) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a central carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom, forming the acetamide group .Chemical Reactions Analysis
As an acetamide derivative, this compound could potentially undergo various chemical reactions. For example, it might react with nucleophiles at the carbonyl carbon or undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group could increase its polarity and potentially its solubility in water .Scientific Research Applications
Potential Pesticide Applications
Research has characterized N-derivatives of chloro-dimethylphenoxyacetamide compounds, which are structurally similar to the compound , for their potential as pesticides. These derivatives have been studied using X-ray powder diffraction to understand their crystal structures, which is crucial for determining their stability and effectiveness as pesticides (E. Olszewska et al., 2011).
Anti-Inflammatory Activity
Compounds structurally related to 2-chloro-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide have been synthesized and evaluated for their anti-inflammatory activity. A study synthesized various N-(chloro-fluorophenyl) acetamide derivatives and tested their anti-inflammatory properties, finding significant activity in some derivatives (K. Sunder et al., 2013).
Herbicide and Safener Metabolism Studies
Radiosynthesis studies involving chloroacetanilide herbicides and dichloroacetamide safeners have been conducted to understand their metabolism and mode of action. This research is crucial for developing more effective and environmentally safe agricultural chemicals (B. Latli et al., 1995).
Silylated Derivatives for Structural Analysis
Silylated derivatives of N-(hydroxyphenyl)acetamide have been synthesized and their structures analyzed using various spectroscopic and X-ray techniques. Such studies contribute to the understanding of molecular interactions and the design of functional materials (A. Y. Nikonov et al., 2016).
Inhibition of Fatty Acid Synthesis in Algae by Chloroacetamides
Chloroacetamide compounds, including those structurally related to this compound, have been studied for their ability to inhibit fatty acid synthesis in green algae. This research provides insights into the mode of action of herbicides and potential environmental impacts (H. Weisshaar & P. Böger).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClFNO/c1-14(2,3)8-12(17-13(18)9-15)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDZNHGUTAXMPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=C(C=C1)F)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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